6-cyclohexyl-1,3-benzothiazol-2-amine
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Overview
Description
6-Cyclohexyl-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C13H16N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclohexyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with cyclohexylamine under specific conditions. One common method includes the condensation of 2-aminobenzenethiol with cyclohexanone, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclohexyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
6-Cyclohexyl-1,3-benzothiazol-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-cyclohexyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzothiazole: The parent compound, which lacks the cyclohexyl group.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
6-Methyl-1,3-benzothiazol-2-amine: A similar compound with a methyl group instead of a cyclohexyl group.
Uniqueness: 6-Cyclohexyl-1,3-benzothiazol-2-amine is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and bioactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
6-cyclohexyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZKBOFZZVSDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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